6-Hydroxytropinone

Catalog No.
S6651103
CAS No.
258887-45-5
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxytropinone

CAS Number

258887-45-5

Product Name

6-Hydroxytropinone

IUPAC Name

(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8?/m0/s1

InChI Key

UOHSTKWPZWFYTF-LSBSRIOGSA-N

SMILES

CN1C2CC(C1CC(=O)C2)O

Canonical SMILES

CN1C2CC(C1CC(=O)C2)O

Isomeric SMILES

CN1[C@@H]2CC([C@H]1CC(=O)C2)O

6-Hydroxytropinone, with the chemical formula C₈H₁₃NO₂ and CAS number 5932-53-6, is a bicyclic compound featuring a hydroxyl group at the sixth position of the tropinone structure. It is recognized for its role as a synthetic intermediate in organic chemistry, particularly in the synthesis of various pharmaceuticals. The compound is characterized by its molecular weight of approximately 155.19 g/mol and its unique structural features, which include a nitrogen atom within a bicyclic framework.

, making it a versatile building block in organic synthesis:

  • Catalytic Hydrogenation: This reaction involves the addition of hydrogen to the compound, typically used to reduce double bonds or other functional groups .
  • Chan-Lam Coupling Reaction: This reaction facilitates the formation of carbon-carbon bonds, often utilized in synthesizing complex organic molecules .
  • Ring Opening Rearrangement: This reaction allows for structural modifications, which can lead to the formation of derivatives with altered biological properties .

Research indicates that 6-Hydroxytropinone exhibits significant biological activity. It has been implicated in the synthesis of anisodamine, which acts as an antagonist to nicotinic acetylcholine receptors. This suggests potential applications in pharmacology, particularly in treating conditions related to cholinergic dysfunctions . Additionally, it has demonstrated high gastrointestinal absorption and is not significantly permeable across the blood-brain barrier, indicating its selective bioactivity .

The synthesis of 6-Hydroxytropinone can be achieved through various methods:

  • Direct Hydroxylation: This method involves introducing a hydroxyl group into tropinone using specific reagents under controlled conditions.
  • Rearrangement Reactions: Utilizing starting materials like 6β-hydroxytropinone can lead to the formation of 6-Hydroxytropinone through rearrangement processes .
  • Synthetic Pathways Involving Anisodamine: As a precursor for anisodamine, 6-Hydroxytropinone can be synthesized through multi-step reactions involving various intermediates .

6-Hydroxytropinone serves multiple applications in both research and industry:

  • Pharmaceutical Synthesis: It is primarily used as an intermediate in producing drugs like anisodamine and other tropane derivatives.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
  • Biological Studies: The compound's interactions with biological systems make it useful for exploring cholinergic pathways and receptor interactions .

Studies on 6-Hydroxytropinone's interactions reveal its role as a substrate for various enzymatic processes. Its ability to modulate nicotinic acetylcholine receptors highlights its potential as a tool for investigating cholinergic signaling pathways. Furthermore, understanding its interaction with other biomolecules can provide insights into its pharmacological effects and therapeutic potential .

Several compounds share structural similarities with 6-Hydroxytropinone. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
8-Methyl-8-azabicyclo[3.2.1]octan-3-one532-24-10.74Lacks hydroxyl group; used in various synthetic pathways.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride1009335-36-70.73Contains hydroxymethyl instead of hydroxyl; different biological activity.
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid63088-78-80.70Carboxylic acid functionality; distinct pharmacological properties.
(3-endo)-8-Azabicyclo[3.2.1]octan-3-ol538-09-00.67Hydroxyl group at a different position; varied reactivity profile.

The uniqueness of 6-Hydroxytropinone lies in its specific positioning of functional groups and its role as an intermediate in synthesizing biologically active compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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